Allyl phenyl selenide

Descripción general

Descripción

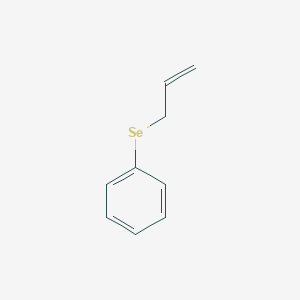

Allyl phenyl selenide (C₆H₅SeCH₂CH=CH₂) is an organoselenium compound characterized by a phenylseleno group attached to an allyl moiety. It serves as a versatile intermediate in organic synthesis and medicinal chemistry. Key applications include:

- Synthetic utility: It undergoes [3,3]-sigmatropic rearrangements (e.g., Claisen or seleno-Claisen rearrangements) to generate homoallylic selenides or cyclic products like selenochromans under Lewis acid catalysis .

- Catalytic activity: this compound derivatives, such as cyclic seleninate esters generated in situ, act as potent glutathione peroxidase (GPx) mimetics, outperforming diselenides in antioxidant activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyl phenyl selenide can be synthesized through several methods. One common approach involves the reaction of allyl halides with sodium phenyl selenolate. The reaction typically proceeds under mild conditions, often in the presence of a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The general reaction scheme is as follows:

C6H5SeNa+CH2=CH-CH2X→C6H5Se-CH2CH=CH2+NaX

where X is a halogen (e.g., chlorine or bromine).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Allyl phenyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation: this compound can be oxidized to form selenoxides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The selenoxide can further undergo elimination to form alkenes.

-

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of selenides.

-

Substitution: this compound can participate in substitution reactions where the allyl group is replaced by other functional groups. This is often facilitated by nucleophilic reagents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds

Major Products Formed:

Oxidation: Selenoxides, alkenes

Reduction: Selenides

Substitution: Various substituted allyl phenyl selenides

Aplicaciones Científicas De Investigación

Allyl phenyl selenide has diverse applications in scientific research:

-

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. Its unique reactivity makes it valuable in the synthesis of complex organic molecules.

-

Biology: Organoselenium compounds, including this compound, are studied for their potential biological activities. They have been investigated for their antioxidant properties and potential therapeutic applications.

-

Medicine: Research has explored the use of this compound and related compounds in medicinal chemistry. Their ability to modulate biological pathways and their potential as drug candidates are of significant interest.

-

Industry: this compound is used in the development of materials with unique properties, such as high refractive index polymers and responsive materials. Its incorporation into polymer matrices can enhance the material’s performance in various applications.

Mecanismo De Acción

The mechanism of action of allyl phenyl selenide involves its interaction with molecular targets through its selenium moiety. Selenium can participate in redox reactions, influencing the oxidative state of biological systems. The compound can modulate enzyme activities and interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

Reactivity in Rearrangements

Allyl phenyl selenide exhibits distinct reactivity compared to sulfur and oxygen analogs, as well as other selenides:

Key Insight : this compound’s selenium atom enhances rearrangement selectivity and stability of intermediates compared to sulfur analogs. Benzylic selenides require stringent conditions due to competing pathways .

Mass Spectrometry and Thermal Behavior

Fragmentation patterns and decomposition pathways differ significantly:

Key Insight: this compound’s EI-MS profile is diagnostic for Claisen rearrangements, while its thermal stability is superior to aliphatic selenides like diallyl selenide .

Actividad Biológica

Allyl phenyl selenide (APS) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article explores the biological activity of APS, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by a selenium atom bonded to an allyl group and a phenyl group. The presence of selenium endows APS with unique chemical properties that facilitate various biological interactions.

Mechanism of Action:

- Redox Activity: Selenium can participate in redox reactions, influencing oxidative stress within cells. This property allows APS to act as both an antioxidant and a pro-oxidant, depending on the cellular environment.

- Enzyme Modulation: APS interacts with various enzymes, potentially modulating their activities. This modulation can lead to altered metabolic pathways and cellular responses .

- Reactive Oxygen Species (ROS) Generation: APS has been studied as a hydrogen peroxide (H2O2) acceptor, suggesting its role in generating reactive oxygen species that can target tumor cells selectively .

Antioxidant Properties

Research indicates that APS exhibits significant antioxidant properties. Organoselenium compounds like APS are known to scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage. This activity is crucial for maintaining cellular health and preventing diseases associated with oxidative damage .

Anticancer Activity

This compound has been investigated for its anticancer potential, particularly in targeting cancer stem cells. Studies have shown that APS can inhibit the transcription activity of c-Myc, a critical factor in liver cancer progression. By inhibiting this pathway, APS may reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Case Studies

- Liver Cancer Research

- Antioxidant Mechanisms

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for allyl phenyl selenide and its application in glutathione peroxidase (GPx) mimetics?

this compound can be synthesized via nucleophilic substitution reactions between allyl halides and selenophenol derivatives. Its GPx-like catalytic activity arises from its ability to generate cyclic seleninate esters in situ through oxidation and [2,3]-sigmatropic rearrangements. For example, oxidation with tert-butyl hydroperoxide converts allyl 3-hydroxypropyl selenide into 1,2-oxaselenolane Se-oxide, a highly active GPx mimic . Methodological validation includes HPLC monitoring of thiol oxidation and kinetic analysis of hydroperoxide reduction .

Q. How is this compound utilized in allylation reactions for pyrrolidine synthesis?

this compound serves as a nucleophile in allylation reactions, particularly with tosylamide anions. Under sodium hydride activation, the selenide reacts with allyl bromide to form β-tosylaminoselenides, key intermediates in pyrrolidine synthesis. Yields exceeding 80% are achieved by optimizing solvent polarity and reaction temperature .

Q. What mass spectrometry techniques characterize Claisen rearrangement pathways of this compound?

Electron impact (EI) mass spectrometry reveals gas-phase Claisen rearrangement via ions such as [M - SeH]⁺ and [M - C₂H₄]⁺. Collision-induced dissociation (CID) spectra confirm the formation of 2-allyl selenophenol intermediates, which are unstable in solution but detectable in the gas phase .

Q. How does this compound act as a pro-catalyst in oxidation-reduction cycles?

this compound undergoes stepwise oxidation to form cyclic seleninate esters, which catalyze hydroperoxide reduction. The catalytic cycle involves thiolysis to selenenic acid intermediates, followed by regeneration of the seleninate ester. Competing deactivation pathways (e.g., selenenyl sulfide formation) are mitigated by optimizing thiol concentration and pH .

Advanced Research Questions

Q. How do reaction conditions influence the competing pathways in seleninate ester formation from this compound?

Oxidation with H₂O₂ at varying temperatures and solvent polarities leads to divergent products: allyl selenuranes, cyclic seleninate esters, or O-allyl seleninate esters. For example, trifluoroacetic acid catalyzes fluxional behavior in cyclic seleninate esters, altering their GPx-like activity. Computational studies (DFT) and variable-temperature NMR are used to map energy barriers (~12–15 kcal/mol) for hydroxyl interchange .

Q. Why do allyl selenides outperform allyl sulfides in olefin metathesis reactions?

In aqueous cross-metathesis (CM) with allyl alcohol, allyl selenides achieve 72% yield compared to 56% for sulfides. The enhanced reactivity is attributed to selenium’s lower electronegativity, which stabilizes transition states during carbene formation. Kinetic studies under identical conditions (Grubbs catalyst, 25°C) confirm higher turnover frequencies for selenides .

Q. What decomposition pathways dominate in the metalorganic chemical vapor deposition (MOCVD) of this compound?

Pyrolysis in H₂ or He at 300–400°C proceeds via homolysis (C-Se bond cleavage) and intramolecular rearrangement, producing 1,5-hexadiene and selenoaldehydes. The latter contributes to carbon incorporation in ZnSe films, as shown by molecular beam mass spectrometry and gas-phase product analysis .

Q. How does fluxional behavior impact the catalytic stability of cyclic seleninate esters?

Cyclic seleninate esters exhibit dynamic interconversion between isomers at room temperature, as observed via ¹H NMR line-shape analysis. Catalytic activity is reduced by competing selenenyl sulfide formation, which is quantified using coupled reductase assays. Deactivation rates are minimized by maintaining sub-stoichiometric thiol concentrations .

Q. Can this compound serve as a synthon for stereoselective alkene synthesis?

Yes. Reaction with alkyllithiums generates α-lithioalkyl selenides, which are trapped with electrophiles (e.g., aldehydes) and oxidatively eliminated to form Z- or E-alkenes. For example, mCPBA oxidation of β-(phenylseleno)vinyl sulfones yields allenic sulfones with >90% stereoselectivity .

Q. Methodological Notes

- Catalytic Activity Assays : Use HPLC to monitor dibenzyl disulfide formation during GPx-like cycles .

- Thermal Analysis : Employ thermogravimetric analysis (TGA) and mass spectrometry for MOCVD decomposition studies .

- Stereochemical Control : Optimize solvent (e.g., methanol vs. DMF) and oxidant (e.g., TBHP vs. mCPBA) for selenoxide elimination .

- Computational Validation : Apply Gaussian09 with B3LYP/6-31G(d) to model rearrangement energetics .

Propiedades

IUPAC Name |

prop-2-enylselanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVAUOKQFBXKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Se]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.